N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-4-methylbenzamide
Description
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-12-2-4-13(5-3-12)18(21)19-11-16(20)14-6-7-17-15(10-14)8-9-22-17/h2-7,10,16,20H,8-9,11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNRBCUAZANRCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)OCC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-4-methylbenzamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be constructed through a free radical cyclization cascade or proton quantum tunneling, which offers high yield and fewer side reactions.
Amidation: The final step involves the formation of the amide bond between the hydroxyethyl-benzofuran intermediate and 4-methylbenzoic acid under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. Techniques such as microwave-assisted synthesis (MWI) can be employed to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the amide moiety, resulting in the formation of corresponding amines.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the benzofuran and benzamide rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.
Scientific Research Applications
Industry: Utilized in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in various biological processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response, contributing to its observed biological activities.
Comparison with Similar Compounds
Table 1: Comparative Molecular Properties
*Estimated based on structural analysis.
Pharmacokinetic and Pharmacodynamic Implications
Oral Bioavailability
The target compound’s estimated PSA (~90 Ų) and rotatable bond count (4) fall within optimal ranges for rat bioavailability (PSA ≤140 Ų, rotatable bonds ≤10) . In contrast, the sulfonyl analogue () has higher PSA (~110 Ų), likely reducing permeation. Etobenzanid’s higher rotatable bond count (6) may further impair bioavailability despite moderate PSA .
Metabolic Stability
The dihydrobenzofuran core may enhance metabolic stability by reducing cytochrome P450 interactions compared to fully unsaturated aromatic systems. Fluorinated analogues like diflufenican exhibit prolonged half-lives due to C-F bond stability but face trade-offs in PSA and hydrogen-bonding .
Biological Activity
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-4-methylbenzamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The structure of this compound, characterized by the presence of a benzofuran moiety and a hydroxyethyl group, suggests a variety of interactions with biological targets. This article aims to explore the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound this compound has the following chemical properties:
- Molecular Formula : C15H19NO3
- Molecular Weight : 261.321 g/mol
- IUPAC Name : this compound
Structural Features
The structural composition includes:
- A benzofuran ring , which is known for various pharmacological activities.
- A hydroxyethyl group , which may enhance solubility and bioavailability.
- A methylbenzamide component that may contribute to the compound's interaction with specific receptors.
Pharmacological Effects
Research indicates that compounds with similar structural motifs often exhibit a range of biological activities. Some notable pharmacological effects associated with benzofuran derivatives include:
- Antitumor Activity : Studies have shown that benzofuran derivatives can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antioxidant Properties : These compounds can scavenge free radicals, thus protecting cells from oxidative stress.
- Antimicrobial Effects : Certain benzofuran derivatives demonstrate antibacterial and antifungal activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This interaction may involve:
- G Protein-Coupled Receptors (GPCRs) : These receptors play a crucial role in signal transduction and are common targets for drug development. The compound may modulate GPCR activity, leading to altered cellular responses.
- Enzyme Inhibition : The compound might inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological effects.
Case Studies
Several studies have investigated the biological activity of related compounds:
-
Antitumor Study : A study conducted on a series of benzofuran derivatives revealed significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
Compound Cell Line IC50 (µM) Benzofuran Derivative A HeLa 15 Benzofuran Derivative B MCF-7 10 -
Antioxidant Activity : Another study assessed the antioxidant capacity using DPPH radical scavenging assays. The results indicated that the compound exhibited considerable scavenging activity compared to standard antioxidants.
Compound DPPH Scavenging (%) This compound 78 Ascorbic Acid (Control) 85
Comparative Analysis
The following table summarizes the biological activities reported for several related compounds:
| Compound Name | Antitumor Activity | Antioxidant Activity | Antimicrobial Activity |
|---|---|---|---|
| Compound A | Yes | Moderate | Yes |
| Compound B | Yes | High | No |
| This compound | Yes | High | Yes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
